

## Fluvoxamine's Role in Modulating Endoplasmic Reticulum Stress: A Technical Guide

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Compound of Interest		
Compound Name:	Fluvoxamine	
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#### Abstract

The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis and folding. Perturbations in its function lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). Chronic or unresolved ER stress is implicated in numerous pathologies, including neurodegenerative and psychiatric disorders. **Fluvoxamine**, a selective serotonin reuptake inhibitor (SSRI), has been identified as a significant modulator of ER stress, acting primarily through its high-affinity agonism of the Sigma-1 Receptor (Sig-1R), an ER-resident chaperone protein. This technical guide provides an in-depth analysis of **fluvoxamine**'s mechanism of action on the core pathways of the UPR, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the involved signaling cascades for researchers, scientists, and drug development professionals.

# Introduction to Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)

The endoplasmic reticulum (ER) maintains cellular proteostasis by ensuring the correct folding and modification of a vast number of proteins. Various physiological and pathological conditions, such as nutrient deprivation, hypoxia, viral infections, and genetic mutations, can disrupt the ER's protein-folding capacity, leading to ER stress.[1][2] In response, the cell initiates the UPR, a tripartite signaling pathway designed to restore homeostasis by reducing



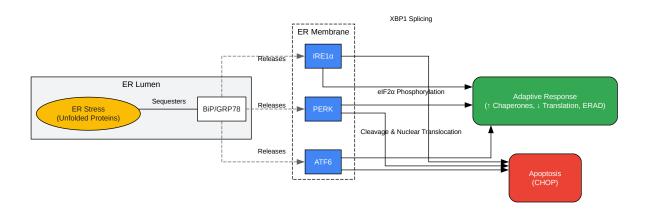
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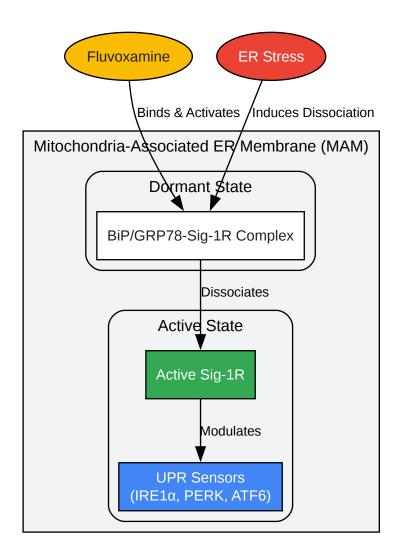
the protein load and increasing the folding capacity of the ER.[3][4] However, if the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response.[5]

The UPR is orchestrated by three ER-resident transmembrane sensor proteins: Inositol-Requiring Enzyme 1 (IRE1), PKR-like ER Kinase (PERK), and Activating Transcription Factor 6 (ATF6). Under normal conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (Binding Immunoglobulin Protein), also known as GRP78. Upon accumulation of unfolded proteins, BiP preferentially binds to them, releasing the UPR sensors and triggering their activation.

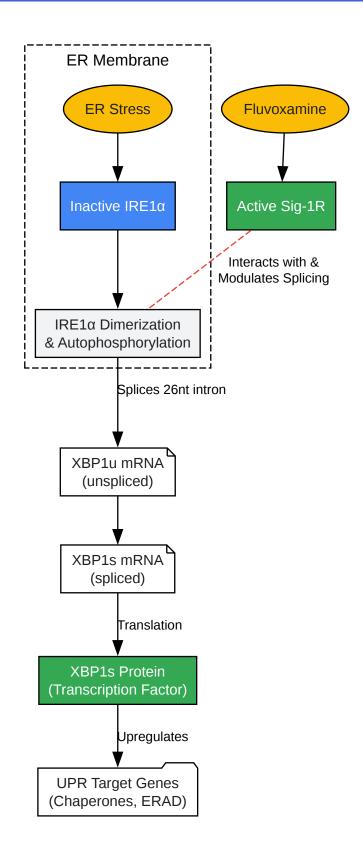




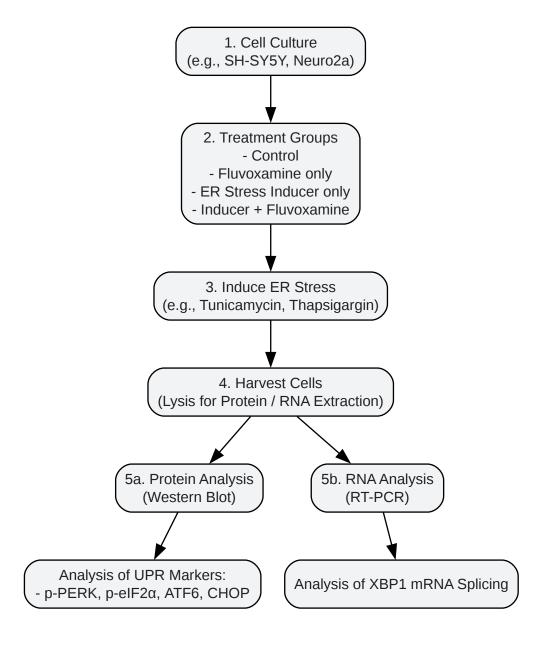












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